molecular formula C13H23NO4 B2387900 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate CAS No. 1201192-62-2

1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate

Cat. No.: B2387900
CAS No.: 1201192-62-2
M. Wt: 257.33
InChI Key: CUBAIJGHSDICOZ-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular weight of 257.33 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is a solid at room temperature .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H317, H319, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

The primary targets of 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other piperidine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unavailable .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBAIJGHSDICOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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